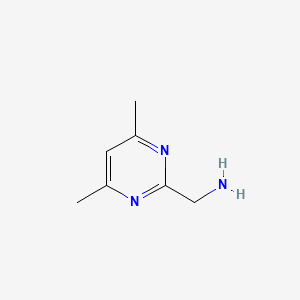

(4,6-Dimethylpyrimidin-2-YL)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4,6-dimethylpyrimidin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-5-3-6(2)10-7(4-8)9-5/h3H,4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZOSEGGQJXUQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650274 | |

| Record name | 1-(4,6-Dimethylpyrimidin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446829-97-6 | |

| Record name | 1-(4,6-Dimethylpyrimidin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4,6-Dimethylpyrimidin-2-YL)methanamine synthesis protocols

An In-Depth Technical Guide to the Synthesis of (4,6-Dimethylpyrimidin-2-YL)methanamine for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic protocols for obtaining this compound, a crucial building block in medicinal chemistry and drug development. The synthesis is strategically divided into two core stages: the formation of the key intermediate, 4,6-dimethylpyrimidine-2-carbonitrile, followed by its reduction to the target primary amine. This document will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven experimental procedures and a comparative analysis of different synthetic strategies.

Strategic Overview: A Two-Step Approach to the Target Molecule

The synthesis of this compound is most efficiently achieved through a two-step sequence. This approach begins with the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with a cyanide moiety, followed by the reduction of the resulting nitrile to the desired aminomethyl group.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Key Intermediate: 4,6-Dimethylpyrimidine-2-carbonitrile

The pivotal intermediate for this synthesis is 4,6-dimethylpyrimidine-2-carbonitrile. Its preparation involves the displacement of a halide from the 2-position of the pyrimidine ring with a cyanide source. The most common and commercially viable starting material for this step is 2-chloro-4,6-dimethylpyrimidine.

Mechanistic Insight: Nucleophilic Aromatic Substitution (SNA_r)

The cyanation of 2-chloro-4,6-dimethylpyrimidine proceeds via a nucleophilic aromatic substitution (SNA_r) mechanism. The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the 2-position towards nucleophilic attack by the cyanide ion. This reaction is typically facilitated by a palladium or nickel catalyst, which significantly lowers the activation energy for the substitution.[1]

Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol outlines a standard laboratory procedure for the palladium-catalyzed cyanation of 2-chloro-4,6-dimethylpyrimidine.

Materials:

-

2-Chloro-4,6-dimethylpyrimidine

-

Zinc cyanide (Zn(CN)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Dimethylformamide (DMF), anhydrous

-

Toluene

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry, inert-atmosphere flask, add 2-chloro-4,6-dimethylpyrimidine (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).

-

Add anhydrous DMF (approximately 5-10 mL per mmol of the chloro-pyrimidine).

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Heat the reaction mixture to 120-130 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4,6-dimethylpyrimidine-2-carbonitrile.

| Parameter | Condition | Rationale |

| Cyanide Source | Zinc cyanide (Zn(CN)₂) | Less toxic and less hygroscopic than alkali metal cyanides. |

| Catalyst | Pd₂(dba)₃ / dppf | A robust catalytic system for cyanation of aryl halides. |

| Solvent | DMF | A polar aprotic solvent that facilitates the reaction. |

| Temperature | 120-130 °C | Provides the necessary thermal energy for the reaction to proceed at a reasonable rate. |

Part 2: Reduction of 4,6-Dimethylpyrimidine-2-carbonitrile to this compound

The final step in the synthesis is the reduction of the nitrile group to a primary amine. This can be accomplished through two primary methods: catalytic hydrogenation or chemical reduction with a hydride reagent.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitrile reduction, particularly on a larger scale. It involves the use of hydrogen gas in the presence of a metal catalyst.

The hydrogenation of a nitrile involves the sequential addition of hydrogen across the carbon-nitrogen triple bond. The reaction proceeds through an imine intermediate, which is further reduced to the primary amine. The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the reaction.[2]

Materials:

-

4,6-Dimethylpyrimidine-2-carbonitrile

-

10% Palladium on activated carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

In a hydrogenation vessel, dissolve 4,6-dimethylpyrimidine-2-carbonitrile (1.0 eq) in methanol or ethanol.

-

Carefully add 10% Pd/C (5-10 mol%).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully vent the hydrogen gas and purge the vessel with an inert gas (nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield this compound. The product may be further purified by crystallization or chromatography if necessary.

Caption: Experimental workflow for catalytic hydrogenation.

Method B: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines with high efficiency.[3] This method is particularly well-suited for laboratory-scale syntheses.

LiAlH₄ acts as a source of hydride ions (H⁻). The reaction proceeds by the nucleophilic attack of the hydride ion on the electrophilic carbon of the nitrile group. This is followed by further reduction and subsequent workup with water to yield the primary amine.[4]

Materials:

-

4,6-Dimethylpyrimidine-2-carbonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Water

-

15% Aqueous sodium hydroxide solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 4,6-dimethylpyrimidine-2-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as indicated by TLC.

-

Cool the reaction mixture back to 0 °C.

-

Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes.

-

Filter the precipitate and wash it thoroughly with THF or ethyl acetate.

-

Dry the combined filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.

| Method | Advantages | Disadvantages |

| Catalytic Hydrogenation | - Scalable- Environmentally friendly byproducts- High yields | - Requires specialized hydrogenation equipment- Catalyst can be pyrophoric |

| LiAlH₄ Reduction | - High reactivity and efficiency- Rapid reaction times | - Highly reactive and moisture-sensitive reagent- Energetic and potentially hazardous workup |

Conclusion

The synthesis of this compound is a robust process that can be reliably executed through the two-step sequence of cyanation followed by reduction. The choice between catalytic hydrogenation and chemical reduction for the final step will depend on the scale of the synthesis and the available laboratory infrastructure. Both methods, when performed with care and attention to the details outlined in this guide, will provide access to this valuable synthetic intermediate.

References

-

Chemical Communications (RSC Publishing). Deacetylative cyanation: a cyanide-free route to thiocyanates and cyanamides. [Link]

-

Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC. [Link]

-

Reduction of nitriles to primary amines with LiAlH4 - Master Organic Chemistry. [Link]

-

Palladium-Catalyzed Cyanation of Aryl Halides. [Link]

-

LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps. [Link]

-

Cyanation - Wikipedia. [Link]

- Process for the preparation of 2-cyanopyridines - Google P

Sources

Spectroscopic Characterization of (4,6-Dimethylpyrimidin-2-YL)methanamine: A Predictive and Comparative Technical Guide

Introduction

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives represent a cornerstone class of heterocyclic compounds, integral to a vast array of biologically active molecules.[1] The precise structural elucidation of these compounds is paramount for understanding their function and for the development of new therapeutic agents. This guide provides an in-depth technical overview of the spectroscopic characterization of (4,6-Dimethylpyrimidin-2-YL)methanamine.

It is important to note that while extensive experimental data is available for the structurally similar analogue, 2-Amino-4,6-dimethylpyrimidine (CAS 767-15-7), public databases and literature lack a comprehensive experimental spectroscopic dataset for this compound. Therefore, this guide will present a predictive analysis of its spectral characteristics, grounded in fundamental spectroscopic principles and in direct comparison with the known data of its analogue. This approach is designed to offer researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this and similar novel pyrimidine derivatives.

Molecular Structure and its Spectroscopic Implications

The key to interpreting spectroscopic data lies in understanding the molecule's structure. Below is a comparison of the target compound and its well-documented analogue.

Caption: Molecular structures of the target compound and its analogue.

The critical distinction is the methylene (-CH2-) bridge between the pyrimidine ring and the amino group in our target compound. This seemingly small difference will have significant and predictable effects on the NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms in a molecule.[1] We will explore the predicted ¹H and ¹³C NMR spectra for this compound.

¹H NMR Spectroscopy: A Predictive Analysis

The proton NMR spectrum will provide information on the number of different types of protons and their electronic environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~ 6.5 - 7.0 | Singlet | 1H | H5 (pyrimidine ring) | The pyrimidine ring proton is expected in this region. In the analogue, 2-Amino-4,6-dimethylpyrimidine, this proton appears around 6.2 ppm. The electron-withdrawing nature of the methanamine group may cause a slight downfield shift. |

| ~ 3.8 - 4.2 | Singlet | 2H | -CH₂- (methanamine bridge) | This is the most significant predicted difference. The protons on the methylene bridge will likely appear as a singlet, deshielded by the adjacent pyrimidine ring and amino group. This signal is absent in the analogue. |

| ~ 2.2 - 2.5 | Singlet | 6H | 4,6-di-CH₃ | The two methyl groups are chemically equivalent and will appear as a single, sharp singlet. This is consistent with the analogue, which shows a singlet for these protons around 2.2 ppm.[2] |

| ~ 1.5 - 2.5 (broad) | Singlet (broad) | 2H | -NH₂ | The amino protons often appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. The exact chemical shift is highly dependent on solvent and concentration. In the analogue, the amino protons are observed as a broad singlet around 4.8 ppm.[2] |

¹³C NMR Spectroscopy: A Predictive Analysis

The ¹³C NMR spectrum will reveal the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~ 165 - 170 | C4, C6 (pyrimidine ring) | These carbons, attached to the methyl groups, are expected to be in a similar environment to the analogue. |

| ~ 160 - 165 | C2 (pyrimidine ring) | The carbon attached to the methanamine group. In the analogue, this carbon is directly attached to the amino group and appears in a similar region. |

| ~ 110 - 115 | C5 (pyrimidine ring) | The CH carbon of the pyrimidine ring. |

| ~ 45 - 55 | -CH₂- (methanamine bridge) | This signal is unique to the target compound and represents the carbon of the methylene bridge. Its chemical shift is influenced by the adjacent nitrogen atoms. |

| ~ 20 - 25 | 4,6-di-CH₃ | The methyl carbons, consistent with the analogue. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation:

-

¹H NMR Acquisition:

-

Insert the tube into the spectrometer and lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment (e.g., zg30) with a 30-degree pulse and a relaxation delay of 1-2 seconds.[1]

-

Process the Free Induction Decay (FID) with a Fourier transform, phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS (0 ppm).[2]

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.[1]

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required.[1]

-

Set an appropriate relaxation delay (e.g., 2 seconds).[1]

-

Process and reference the spectrum similarly to the ¹H NMR.

-

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[3]

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Comparative Insights |

| 3200 - 3500 | N-H stretch | Primary Amine (-NH₂) | Primary amines typically show two bands in this region due to symmetric and asymmetric stretching. This is a key indicator of the -NH₂ group.[3] |

| 2800 - 3100 | C-H stretch | Aromatic and Aliphatic | These bands arise from the C-H bonds of the pyrimidine ring and the methyl/methylene groups.[3] |

| 1570 - 1620 | C=N stretch | Pyrimidine Ring | Characteristic stretching vibrations of the C=N bonds within the pyrimidine ring.[3] |

| 1450 - 1600 | C=C stretch | Pyrimidine Ring | Aromatic C=C stretching vibrations within the pyrimidine ring.[3] |

| 1500 - 1600 | N-H bend | Primary Amine (-NH₂) | The bending vibration of the N-H bonds in the primary amine.[3] |

| 1200 - 1350 | C-N stretch | Aromatic and Aliphatic Amine | Stretching vibrations for the C-N bonds of both the pyrimidine ring and the methanamine side chain.[3] |

Experimental Protocol for FTIR Data Acquisition

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in an agate mortar.

-

Place the mixture into a pellet die and apply pressure to form a thin, transparent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of a pure KBr pellet.

-

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹, and subtract the background spectrum.[2]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation.[1]

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of this compound (C₇H₁₁N₃) is approximately 137.10 g/mol . A prominent peak corresponding to the molecular ion is expected.

-

Key Fragmentation Pathways:

-

Loss of NH₂: A fragment corresponding to the loss of the amino group (M-16) is possible.

-

Benzylic Cleavage: The most probable fragmentation pathway is the cleavage of the C-C bond between the pyrimidine ring and the methylene group, leading to a stable pyrimidinyl cation or a CH₂NH₂⁺ fragment (m/z = 30).

-

Ring Fragmentation: Fragmentation of the pyrimidine ring itself can lead to a complex pattern of lower mass ions.

-

Caption: Predicted key fragmentation pathways in mass spectrometry.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a compound of this nature, LC-MS would be a suitable choice.

-

Ionization: Electrospray ionization (ESI) is a common and effective ionization technique for this type of molecule.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

References

- BenchChem. (2025).

- BenchChem. (2025).

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

- BenchChem. (2025). Spectral data analysis of 2-Amino-4,6-dimethoxypyrimidine.

Sources

An In-depth Technical Guide to (4,6-Dimethylpyrimidin-2-YL)methanamine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of (4,6-Dimethylpyrimidin-2-YL)methanamine, a versatile building block for researchers, scientists, and drug development professionals. We will delve into its commercial availability, synthesis, physicochemical properties, and its emerging applications in medicinal chemistry. This document is designed to be a practical resource, offering not just data, but also insights into the rationale behind experimental choices and protocols.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[1][2][3][4] Its ability to participate in hydrogen bonding and engage with biological targets makes it a valuable component in the design of novel drugs. This compound, with its reactive primary amine, offers a key functional handle for the elaboration of this scaffold, enabling the synthesis of diverse compound libraries for screening and optimization.

Commercial Availability and Physicochemical Properties

This compound is commercially available, primarily as its hydrochloride salt, which enhances its stability and handling properties.

Table 1: Chemical Identifiers and Physicochemical Properties of 1-(4,6-Dimethylpyrimidin-2-yl)methanamine Hydrochloride

| Property | Value | Reference |

| CAS Number | 878777-37-8 | [5] |

| Molecular Formula | C₇H₁₂ClN₃ | [5] |

| Molecular Weight | 173.64 g/mol | [5] |

| Appearance | Solid | [5] |

| Purity | Typically ≥95% | Supplier Data |

| Storage | Inert atmosphere, room temperature | Supplier Data |

A comprehensive list of suppliers can be found through various chemical sourcing platforms. It is recommended to request a certificate of analysis from the supplier to confirm purity and identity before use.

Synthesis of this compound Hydrochloride

While specific, detailed industrial synthesis routes for this compound hydrochloride are often proprietary, a plausible and adaptable laboratory-scale synthesis can be devised based on established pyrimidine chemistry. The most logical approaches involve the preparation of a suitable precursor, such as 2-(chloromethyl)-4,6-dimethylpyrimidine or 4,6-dimethylpyrimidine-2-carbonitrile, followed by conversion to the desired amine.

Proposed Synthetic Pathways

Two potential synthetic routes are outlined below. The choice of pathway will depend on the availability of starting materials and the desired scale of the synthesis.

Caption: Proposed synthetic pathways to 1-(4,6-Dimethylpyrimidin-2-yl)methanamine hydrochloride.

Experimental Protocol: Synthesis via Reduction of 2-Cyanopyrimidine (Analogous Procedure)

This protocol is adapted from general procedures for the reduction of cyanopyridines and cyanopyrimidines and serves as a starting point for optimization.[6][7][8]

Step 1: Synthesis of 4,6-Dimethylpyrimidine-2-carbonitrile

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloro-4,6-dimethylpyrimidine (1 equivalent) in a suitable aprotic solvent such as DMF or DMSO.

-

Cyanation: Add potassium cyanide (1.1-1.5 equivalents) to the solution. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford 4,6-dimethylpyrimidine-2-carbonitrile.

Step 2: Reduction to this compound

-

Reaction Setup: In a suitable pressure vessel, dissolve 4,6-dimethylpyrimidine-2-carbonitrile (1 equivalent) in a solvent such as methanol or ethanol, saturated with ammonia.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (5-10 mol%).

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

-

Work-up: Carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Step 3: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude amine in a minimal amount of a suitable solvent such as diethyl ether or dichloromethane.

-

Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 1-(4,6-Dimethylpyrimidin-2-yl)methanamine hydrochloride.

Applications in Medicinal Chemistry

The primary amine of this compound serves as a versatile handle for the introduction of various substituents, making it a valuable building block for creating libraries of compounds for screening against a wide range of biological targets. The pyrimidine core itself is a known pharmacophore that can interact with the hinge region of kinases.[9]

Derivatives of structurally similar aminopyrimidines have shown promise in several therapeutic areas:

-

Anticancer Agents: The pyrimidine scaffold is present in numerous approved and investigational anticancer drugs.[1] Derivatives of 2-aminopyrimidines are being actively investigated as kinase inhibitors.

-

Antimicrobial Agents: The 2-aminopyrimidine moiety is found in various compounds with antibacterial and antifungal activities.[4]

-

Enzyme Inhibitors: N-substituted pyrimidine derivatives have shown potential as inhibitors of various enzymes, including deubiquitinating enzymes (DUBs) which are implicated in cancer.

While specific biological activity data for this compound is not extensively published, its structural features suggest its utility in the development of novel kinase inhibitors and other therapeutic agents.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling 1-(4,6-Dimethylpyrimidin-2-yl)methanamine hydrochloride.

Table 2: Hazard and Precautionary Statements

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling:

-

Use in a well-ventilated area, preferably in a fume hood.[10][11]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10][11]

Storage:

-

Store in a tightly sealed container in a cool, dry place.[10]

-

Keep away from incompatible materials such as strong oxidizing agents.[10]

Conclusion

This compound, available as its hydrochloride salt, is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while not widely detailed in the literature, can be achieved through established chemical transformations. The presence of a reactive primary amine on the privileged pyrimidine scaffold provides a key starting point for the development of novel therapeutic agents. As research into pyrimidine-based drugs continues to expand, the utility of this compound is likely to grow.

References

- CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine - Google P

-

Synthesis of 2-Cyanopyrimidines - MDPI. [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI. [Link]

-

Synthesis of 2-Acylmethylpyrimidines from 2-Chloro-4,6-dimethylpyrimidine - Crossref. [Link]

- CN102952083A - Preparation method of 2-amino pyrimidine - Google P

- RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones ...

-

Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. [Link]

- CN103145625A - Method for preparing 2-cyanopyrimidine - Google P

-

о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines - ResearchGate. [Link]

- US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google P

-

Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed. [Link]

-

(PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation - ResearchGate. [Link]

-

Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

-

(PDF) 2-[(E)-({4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}iminio)methyl]-6-hydroxyphenolate - ResearchGate. [Link]

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - SciSpace. [Link]

-

(PDF) Synthesis of 2-Cyanopyrimidines - ResearchGate. [Link]

-

9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride - MDPI. [Link]

- US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google P

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. growingscience.com [growingscience.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. biosynth.com [biosynth.com]

- 6. CN103145625A - Method for preparing 2-cyanopyrimidine - Google Patents [patents.google.com]

- 7. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 8. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. lgcstandards.com [lgcstandards.com]

(4,6-Dimethylpyrimidin-2-YL)methanamine: A Versatile Scaffold for Modern Medicinal Chemistry

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy and Future Promise of the Pyrimidine Core

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules and approved therapeutics.[1][2][3][4][5] Its prevalence in nature, most notably as a fundamental component of nucleic acids, has made it a privileged scaffold in the design of agents that can effectively interact with biological systems.[5][6] Pyrimidine derivatives have demonstrated a remarkable diversity of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects.[4][6][7][8][9] This broad utility stems from the pyrimidine core's ability to act as a bioisostere for other aromatic systems and its capacity to engage in crucial hydrogen bonding interactions with various biological targets.[5][10]

Within this esteemed class of compounds, (4,6-Dimethylpyrimidin-2-YL)methanamine emerges as a molecule of significant interest for contemporary drug discovery programs. Its structure, featuring a primary amine tethered to a dimethyl-substituted pyrimidine ring, presents a unique combination of features that can be strategically exploited for the development of novel therapeutics. The dimethyl substitution can influence solubility and metabolic stability, while the 2-methanamine group provides a key reactive handle for the introduction of diverse pharmacophoric elements. This guide will provide an in-depth exploration of the potential applications of this compound in medicinal chemistry, grounded in established principles of drug design and supported by a comprehensive review of the extensive literature on pyrimidine-based agents.

Synthetic Strategies and Chemical Properties: Accessing the Core Scaffold

The synthetic accessibility of a core scaffold is a critical consideration in any drug discovery campaign. While specific literature on the direct synthesis of this compound is not abundant, established methodologies for the synthesis of related pyrimidine derivatives provide a clear roadmap for its preparation. A plausible and efficient synthetic route would likely involve the initial construction of the 4,6-dimethylpyrimidine core, followed by the introduction of the methanamine moiety.

A common approach to constructing the 4,6-dimethylpyrimidine ring is through the condensation of a 1,3-dicarbonyl compound with a source of amidine. For instance, the reaction of acetylacetone (2,4-pentanedione) with urea or its derivatives can yield a 2-hydroxy-4,6-dimethylpyrimidine, which can then be further functionalized.[11]

Illustrative Synthetic Protocol: A Generalized Approach

A potential synthetic pathway to this compound could proceed as follows:

-

Synthesis of 2-Chloro-4,6-dimethylpyrimidine: The readily available 2-hydroxy-4,6-dimethylpyrimidine can be converted to the corresponding 2-chloro derivative using a standard chlorinating agent such as phosphorus oxychloride (POCl₃). This transformation is a common and high-yielding reaction in pyrimidine chemistry.[12]

-

Cyanation of the Pyrimidine Ring: The 2-chloro substituent can then be displaced by a cyanide group through a nucleophilic aromatic substitution (SNAr) reaction using a cyanide salt like sodium or potassium cyanide. This would yield 4,6-dimethylpyrimidine-2-carbonitrile.

-

Reduction of the Nitrile to the Primary Amine: The final step would involve the reduction of the nitrile group to the desired primary amine. This can be achieved using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to afford this compound.

This proposed synthetic route is robust and utilizes well-established chemical transformations, ensuring the efficient and scalable production of the target compound for further medicinal chemistry exploration.

Potential Medicinal Chemistry Applications: A Landscape of Therapeutic Opportunities

The true potential of this compound lies in its versatility as a scaffold for the design of targeted therapeutics. The primary amine serves as a crucial anchor point for the introduction of various side chains and functional groups, allowing for the systematic exploration of structure-activity relationships (SAR).[2][6][13]

Kinase Inhibitors: Targeting the ATP-Binding Site in Oncology

A significant number of FDA-approved and investigational anticancer drugs are kinase inhibitors, and the pyrimidine scaffold is a prominent feature in many of these molecules.[14][15] The pyrimidine ring is a well-established pharmacophore known for its ability to mimic the purine bases of ATP and interact with the hinge region of kinase enzymes.[14][15] The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, anchoring the inhibitor in the ATP-binding pocket.

The this compound scaffold is ideally suited for the development of kinase inhibitors. The 2-methanamine group can be readily acylated or reacted with a diverse range of electrophiles to introduce substituents that can target specific regions of the kinase active site, thereby enhancing potency and selectivity.

Hypothesized Binding Mode of a this compound-based Kinase Inhibitor

Caption: Proposed interaction of a this compound derivative within a kinase active site.

Experimental Workflow for Screening Kinase Inhibitory Activity:

-

Library Synthesis: Synthesize a focused library of derivatives by reacting this compound with a diverse set of carboxylic acids, sulfonyl chlorides, and isocyanates.

-

In Vitro Kinase Assays: Screen the synthesized compounds against a panel of cancer-relevant kinases (e.g., EGFR, VEGFR, ABL) using established enzymatic assays (e.g., ADP-Glo™, Z'-LYTE™).[16]

-

Cell-Based Proliferation Assays: Evaluate the antiproliferative activity of promising hits in relevant cancer cell lines using assays such as the MTT or CellTiter-Glo® assay.[14]

-

Structure-Activity Relationship (SAR) Studies: Analyze the data to identify key structural features that contribute to potency and selectivity.

-

Lead Optimization: Further refine the structure of lead compounds to improve their pharmacological properties.

Antimicrobial Agents: Combating Drug Resistance

The pyrimidine nucleus is also a key component of many antimicrobial agents.[3][8][9] For example, trimethoprim, a well-known antibacterial drug, features a 2,4-diaminopyrimidine core and functions by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[9][12]

The this compound scaffold can be explored for the development of novel antimicrobial agents. The primary amine can be functionalized to mimic the diaminopyrimidine structure of trimethoprim or to introduce novel functionalities that target other essential bacterial pathways.

Table 1: Comparison of Structural Features for Potential Antimicrobial Activity

| Feature | Trimethoprim | This compound Derivative | Rationale for Potential Activity |

| Core | 2,4-Diaminopyrimidine | 2-Substituted-amino-4,6-dimethylpyrimidine | The pyrimidine core can mimic the natural substrate of DHFR. |

| Key Interaction | Hydrogen bonding with DHFR active site residues | Potential for similar hydrogen bonding interactions. | The amino group is crucial for binding. |

| Lipophilicity | Moderately lipophilic trimethoxybenzyl group | Can be modulated by varying the substituent on the methanamine nitrogen. | Optimal lipophilicity is required for cell penetration. |

Antiviral Therapeutics: Targeting Viral Replication

Several important antiviral drugs, such as zidovudine (AZT) and lamivudine, are pyrimidine nucleoside analogs that interfere with viral replication.[1][7][17] While this compound is not a nucleoside analog, non-nucleoside pyrimidine derivatives have also shown promise as antiviral agents. For instance, etravirine and rilpivirine are non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV.[1]

The structural flexibility of this compound makes it an attractive starting point for the design of novel non-nucleoside antiviral agents. By appending appropriate lipophilic and hydrogen-bonding groups to the methanamine nitrogen, it may be possible to design compounds that bind to allosteric sites on viral enzymes, such as reverse transcriptase or protease, and inhibit their function.

Conclusion: A Scaffold with Untapped Potential

This compound represents a promising and underexplored scaffold in medicinal chemistry. Its straightforward synthesis and the presence of a versatile primary amine handle provide a solid foundation for the development of diverse compound libraries. Based on the extensive and well-documented biological activities of the broader pyrimidine class of compounds, this compound holds significant potential for the discovery of novel therapeutics in oncology, infectious diseases, and virology. A systematic and rational approach to the design and synthesis of derivatives of this core, coupled with robust biological evaluation, is warranted to fully unlock its therapeutic potential.

References

- Lvivska Politechnika National University. (n.d.). SYNTHESIS AND PROPERTIES OF 4,6-DIMETHYLPYRIMIDINE-2-YL ESTERS OF AROMATIC THIOSULFOACIDS.

- PubMed. (2018). Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents.

- Wikipedia. (n.d.). Methenamine.

- Google Patents. (n.d.). CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine.

- PubChem. (n.d.). Hexamethylenetetramine.

- ResearchGate. (n.d.). USFDA-approved drugs with anticancer potential derived from pyrimidine....

- ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.

- MDPI. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Pyrimidine Methanamine Derivatives.

- PubMed. (2023). Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis.

- NCBI. (n.d.). Pyrimidine Analogs - Holland-Frei Cancer Medicine.

- MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

- NIH. (n.d.). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines.

- BenchChem. (n.d.). Application of 4-Pyrimidine Methanamine in Medicinal Chemistry: Application Notes and Protocols.

- Human Journals. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate.

- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). ScienceDirect.

- BenchChem. (n.d.). A Comparative Analysis of the Biological Activity of 4-Pyrimidine Methanamine and Other Pyrimidine Derivatives.

- ResearchGate. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.

- Frontiers. (n.d.). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine.

- Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.

- PubMed. (n.d.). Pyrimidine nucleoside analogs in cancer treatment.

- Taylor & Francis. (n.d.). Pyrimidine analogue – Knowledge and References.

- RSC Publishing. (n.d.). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies.

- ResearchGate. (2025). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.

- Frontiers. (n.d.). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship.

- PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs.

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. science.lpnu.ua [science.lpnu.ua]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 16. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Pyrimidine-Based Compounds

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a fundamental heterocyclic structure that serves as a cornerstone in medicinal chemistry and drug development.[1] As an essential component of nucleic acids (cytosine, thymine, and uracil), its biological importance is profound.[2][3] Synthetic pyrimidine derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating remarkable pharmacological versatility.[4][5] This guide provides a comprehensive technical overview of the diverse biological activities of pyrimidine-based compounds, with a focus on their applications as anticancer, antimicrobial, and antiviral agents. We will explore the key mechanisms of action, present detailed experimental protocols for activity assessment, summarize quantitative efficacy data, and discuss the structure-activity relationships that govern their therapeutic potential.

Introduction: The Central Role of the Pyrimidine Scaffold in Medicinal Chemistry

The six-membered aromatic ring with two nitrogen atoms at positions 1 and 3 defines the pyrimidine core.[4] This structure is not only integral to the building blocks of DNA and RNA but is also found in essential biomolecules like vitamin B1 (thiamine) and folic acid.[2][6] The field of medicinal chemistry has leveraged this "privileged scaffold" to design and synthesize novel therapeutics that can modulate a vast range of biological targets with high specificity and potency.[7][8] The synthetic tractability of the pyrimidine ring allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5]

The broad spectrum of biological activities exhibited by pyrimidine derivatives is extensive, including anticancer, antimicrobial, antiviral, anti-inflammatory, analgesic, cardiovascular, and central nervous system (CNS) effects.[9][10] This versatility stems from the ability of the pyrimidine core to engage in various non-covalent interactions—such as hydrogen bonding and π-π stacking—with biological macromolecules like enzymes and receptors.[8]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrimidine-based compounds represent one of the most successful classes of anticancer agents, targeting various pathways essential for tumor growth and survival.[11][12] Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes in signal transduction to the disruption of nucleotide biosynthesis.[13]

Mechanism I: Inhibition of Kinases in Signal Transduction

Protein kinases are crucial regulators of cell signaling pathways that control proliferation, survival, and metastasis. Aberrant kinase activity is a hallmark of many cancers, making them prime therapeutic targets. Pyrimidine derivatives have been expertly designed to act as competitive inhibitors at the ATP-binding site of key kinases.[1][8]

-

Case Study: Epidermal Growth Factor Receptor (EGFR) Inhibitors The EGFR signaling pathway is frequently hyperactivated in various cancers, including non-small-cell lung cancer and colorectal cancer. Pyrimidine-based EGFR tyrosine kinase inhibitors (TKIs) like Gefitinib and Erlotinib have been developed to block this pathway. These drugs mimic the adenine portion of ATP and bind to the kinase domain of EGFR, preventing its autophosphorylation and downstream signaling, ultimately leading to cell cycle arrest and apoptosis.[13][14] The structural similarity of the pyrimidine core to the quinazoline scaffold, also prominent in kinase inhibitors, has facilitated the development of these targeted therapies.[15]

Caption: EGFR signaling pathway and its inhibition by a pyrimidine-based TKI.

Mechanism II: Disruption of Nucleotide Metabolism (Antimetabolites)

As structural mimics of natural pyrimidines, many derivatives function as antimetabolites.[16] They interfere with the synthesis of nucleic acids, thereby halting DNA replication and cell division—processes that are highly active in rapidly proliferating cancer cells.

-

Case Study: 5-Fluorouracil (5-FU) 5-Fluorouracil is a classic pyrimidine analogue that has been a mainstay of chemotherapy for decades.[17] Once inside the cell, 5-FU is converted into several active metabolites. One such metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with thymidylate synthase (TS), an enzyme critical for the synthesis of thymidine, a necessary component of DNA.[13] This inhibition leads to a depletion of thymidine, causing "thymineless death" in cancer cells.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The causality behind choosing this assay is its reliability and direct correlation between mitochondrial activity and cell viability. The reduction of the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product is accomplished by mitochondrial reductases in living cells. This provides a quantitative measure of cytotoxicity.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine test compound. Replace the cell culture medium with fresh medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The living cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Quantitative Analysis of Anticancer Potency

The efficacy of novel pyrimidine-based anticancer agents is often reported as IC50 values. Lower IC50 values indicate higher potency.

| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrimidine-sulfonamide hybrid | HCT-116 (Colon) | 5.66 | [13] | |

| Pyrimidine-sulfonamide hybrid | HT-29 (Colon) | 9.95 | [13] | |

| Novel Pyrimidine Derivative | HeLa (Cervical) | 20.30 | [10] | |

| Novel Pyrimidine Derivative | HepG-2 (Liver) | 12.37 | [10] | |

| Novel Pyrimidine Derivative | MCF-7 (Breast) | 13.18 | [10] |

Antimicrobial & Antiviral Activity: Combating Infectious Diseases

The pyrimidine scaffold is also integral to the development of agents targeting infectious diseases.[4][18]

Antiviral Agents: Nucleoside Analogues

Many antiviral drugs are pyrimidine nucleoside analogues. They work by mimicking natural nucleosides and getting incorporated into the growing viral DNA or RNA chain by viral polymerases.

-

Mechanism: Chain Termination These analogues often lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. Once incorporated, they terminate the elongation of the nucleic acid chain, effectively halting viral replication.[19] This mechanism is particularly effective because viral polymerases are often less discriminating than host cell polymerases, leading to selective toxicity. A well-known example is Zidovudine (AZT), an anti-HIV drug that inhibits the viral reverse transcriptase enzyme.[17][19]

-

Mechanism: Inhibition of Pyrimidine Biosynthesis Some antiviral compounds act by inhibiting the host cell's pyrimidine biosynthesis pathway. This depletes the pool of available nucleotides, thereby indirectly inhibiting viral replication, which is highly dependent on host cell machinery.[20]

Antibacterial & Antifungal Applications

Pyrimidine derivatives have shown significant antibacterial and antifungal properties.[4]

-

Mechanism: DHFR Inhibition One of the most validated targets for antibacterial therapy is dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate, a cofactor needed for nucleotide synthesis. Trimethoprim is a classic pyrimidine-based antibacterial drug that selectively inhibits bacterial DHFR over its mammalian counterpart.[4] Similarly, the antimalarial drug Pyrimethamine selectively targets the DHFR of malarial plasmodia.[4]

-

Antifungal Activity Flucytosine (5-fluorocytosine) is a fluorinated pyrimidine used to treat systemic fungal infections. Fungal cells convert it into 5-fluorouracil, which then disrupts both DNA and RNA synthesis, leading to fungal cell death.[4]

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Diverse Therapeutic Applications

Beyond cancer and infectious diseases, the versatility of the pyrimidine scaffold extends to numerous other therapeutic areas.[7][10]

-

Anti-inflammatory: Certain pyrimidine derivatives have been shown to inhibit the production of pro-inflammatory cytokines.

-

Cardiovascular: Some compounds exhibit effects as calcium channel blockers or antihypertensive agents.

-

CNS Agents: The scaffold is present in drugs with sedative, hypnotic, and anticonvulsant properties.

Conclusion and Future Perspectives

The pyrimidine nucleus is a privileged and enduring scaffold in medicinal chemistry.[8] Its presence in fundamental biological molecules and its synthetic versatility have cemented its role in the development of a multitude of FDA-approved drugs. Research continues to uncover novel derivatives with enhanced potency, improved selectivity, and new mechanisms of action. The ongoing exploration of fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, continues to yield potent kinase inhibitors and other targeted agents.[12][14] Future efforts will likely focus on developing pyrimidine-based compounds to overcome drug resistance, target novel biological pathways, and provide therapies for diseases that are currently considered intractable.[3]

References

-

Abdel-Ghani, T. M., & El-Sayed, M. A. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(3), 361-378. Retrieved from [Link]

-

Mohamed, A. A., & Ali, A. M. (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry, 63(10), 3845-3871. Retrieved from [Link]

-

Kaur, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. Retrieved from [Link]

-

Sharma, R., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. International Journal of Petrochemical Science & Engineering, 2(2), 00021. Retrieved from [Link]

-

World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

-

Research Trend. (n.d.). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Retrieved from [Link]

-

Al-Ostath, A. I., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(4), 882. Retrieved from [Link]

-

Rathod, V. D., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Results in Chemistry, 5, 100898. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue: Pyrimidine and Purine Derivatives in Medicinal Chemistry. Retrieved from [Link]

-

Farghaly, T. A., et al. (2015). Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature. Recent Patents on Anti-cancer Drug Discovery, 10(1), 55-79. Retrieved from [Link]

-

Wang, Y., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Medicinal Chemistry, 16(8), 473-488. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrimidine analogue. Retrieved from [Link]

-

Zhang, Y., et al. (2024). FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. Chemistry–A European Journal. Retrieved from [Link]

-

Tummatorn, J., & Reungpatthanaphong, P. (2023). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 16(11), 1599. Retrieved from [Link]

-

Kamal, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Molecular Diversity, 27(5), 2021-2051. Retrieved from [Link]

-

Lee, J. S., et al. (2017). Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. Antimicrobial Agents and Chemotherapy, 61(10), e00902-17. Retrieved from [Link]

-

Christie, A. (2023). Pyrimidine Nucleoside Analogues: Mechanisms of Action and Clinical Applications. Research & Reviews: Journal of Medicinal and Organic Chemistry, 10(3). Retrieved from [Link]

-

ResearchGate. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer. Retrieved from [Link]

-

Wrzosek, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2036. Retrieved from [Link]

-

Leucci, E., et al. (2023). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 28(23), 7794. Retrieved from [Link]

-

Farghaly, T. A. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Organic Chemistry, 26(11), 1056-1073. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wjarr.com [wjarr.com]

- 5. researchtrend.net [researchtrend.net]

- 6. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. mdpi.com [mdpi.com]

- 9. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. Pyrimidine analogue - Wikipedia [en.wikipedia.org]

- 17. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 19. rroij.com [rroij.com]

- 20. journals.asm.org [journals.asm.org]

Methodological & Application

Application Note & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing (4,6-Dimethylpyrimidin-2-YL)methanamine

Introduction: The Pyrimidine Scaffold in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][2] Over the past two decades, the development of small-molecule kinase inhibitors has revolutionized cancer treatment, with dozens of drugs now approved by the FDA.[3]

A recurring and highly successful structural motif in this field is the pyrimidine ring.[4][5][6] Its nitrogen-rich aromatic system serves as a "privileged scaffold," adept at forming key interactions within the ATP-binding pocket of kinases. Specifically, the 2-aminopyrimidine core is a bioisostere of the adenine base in ATP, enabling it to form crucial hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that anchors ATP.[1][7]

This guide focuses on the strategic use of (4,6-Dimethylpyrimidin-2-YL)methanamine , a versatile and readily functionalized building block, for the rapid generation of diverse libraries of potential kinase inhibitors. The methyl groups at the 4 and 6 positions provide a defined steric and electronic profile, while the primary amine on the exocyclic methylene group serves as a reactive handle for introducing a wide range of chemical diversity. This allows researchers to systematically explore the chemical space around the core scaffold to optimize potency, selectivity, and drug-like properties.

Scientific Rationale and Synthetic Strategy

Mechanism of Action and the Role of the Scaffold

The primary goal is to synthesize ATP-competitive inhibitors. These molecules occupy the same binding site as ATP, preventing the kinase from phosphorylating its downstream substrates and thereby blocking the signaling cascade. The (4,6-dimethylpyrimidin-2-yl) moiety is designed to interact with the kinase hinge, while the substituents attached via the methanamine linker will explore other regions of the ATP pocket, such as the hydrophobic region and the solvent-exposed front pocket. This is where chemical modifications dictate the inhibitor's potency and, crucially, its selectivity against the ~500+ kinases in the human kinome.

Caption: Kinase inhibitor binding model.

Primary Synthetic Pathways

To generate a library of diverse compounds, we will focus on forming a new bond at the exocyclic amine of this compound. The two most robust and widely used methods in medicinal chemistry for this purpose are:

-

Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination): This reaction is ideal for forming a carbon-nitrogen (C-N) bond between our building block and various aryl or heteroaryl halides. This allows for the introduction of complex aromatic systems that can probe deep into the kinase binding pocket.[8]

-

Amide Bond Formation: Coupling the amine with carboxylic acids or their activated derivatives (like acid chlorides) creates stable amide linkages. This is a fundamental reaction for introducing groups that can act as both hydrogen bond donors and acceptors.[9]

The following sections provide detailed, field-tested protocols for these transformations.

Experimental Protocols

General Laboratory Practices

-

Inert Atmosphere: All palladium-catalyzed reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. Palladium catalysts are sensitive to oxygen, and moisture can interfere with the catalytic cycle. Glassware should be oven- or flame-dried before use.

-

Reagent Quality: Use reagents from reliable sources. Anhydrous solvents should be of high purity (e.g., purchased and stored over molecular sieves).

-

Reaction Monitoring: Progress of reactions should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.

-

Purification & Characterization: Final compounds must be purified to >95% purity, typically by flash column chromatography or preparative HPLC. Identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 1: Buchwald-Hartwig Amination for N-Arylation

This protocol details the coupling of this compound with a representative aryl bromide.

Caption: Buchwald-Hartwig amination workflow.

Materials & Reagents:

| Reagent | M.W. | Role | Supplier Example |

| This compound | 137.18 | Nucleophile | Sigma-Aldrich |

| 4-Bromobenzonitrile (Example Aryl Halide) | 182.02 | Electrophile | Sigma-Aldrich |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | Catalyst Precursor | Strem Chemicals |

| X-Phos | 476.62 | Ligand | Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | Base | Fisher Scientific |

| 1,4-Dioxane, anhydrous | 88.11 | Solvent | Acros Organics |

Step-by-Step Procedure:

-

Vessel Preparation: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound (137 mg, 1.0 mmol, 1.0 equiv).

-

Reagent Addition: Add the aryl halide (e.g., 4-bromobenzonitrile, 200 mg, 1.1 mmol, 1.1 equiv), K₂CO₃ (276 mg, 2.0 mmol, 2.0 equiv), X-Phos (48 mg, 0.1 mmol, 10 mol%), and Pd₂(dba)₃ (46 mg, 0.05 mmol, 5 mol%).

-

Scientist's Note: The order of addition for solids is generally not critical. The catalyst and ligand are used in sub-stoichiometric amounts. The base is crucial for deprotonating the amine in the catalytic cycle.

-

-

Atmosphere Exchange: Seal the vessel with a septum, and evacuate and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

-

Reaction: Place the sealed vessel in a preheated oil bath at 100 °C. Stir vigorously for 4-12 hours.

-

Critical Consideration: Reaction progress should be monitored. A small aliquot can be removed via syringe, diluted with ethyl acetate, filtered through a small plug of silica, and analyzed by LC-MS.

-

-

Work-up: Once the reaction is complete (consumption of starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-aryl product.

Protocol 2: Amide Bond Formation via EDC Coupling

This protocol describes the coupling of this compound with a representative carboxylic acid.

Materials & Reagents:

| Reagent | M.W. | Role | Supplier Example |

| This compound | 137.18 | Nucleophile | Sigma-Aldrich |

| 4-Methoxybenzoic acid (Example Acid) | 152.15 | Electrophile | Alfa Aesar |

| EDC Hydrochloride | 191.70 | Coupling Agent | Chem-Impex |

| Hydroxybenzotriazole (HOBt) | 135.12 | Additive | Oakwood Chemical |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | Base | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | Solvent | Acros Organics |

Step-by-Step Procedure:

-

Vessel Preparation: To a round-bottom flask with a magnetic stir bar, add the carboxylic acid (e.g., 4-methoxybenzoic acid, 152 mg, 1.0 mmol, 1.0 equiv).

-

Reagent Dissolution: Dissolve the acid in anhydrous DMF (5 mL).

-

Activation: Add EDC (211 mg, 1.1 mmol, 1.1 equiv) and HOBt (149 mg, 1.1 mmol, 1.1 equiv) to the solution. Stir at room temperature for 15 minutes.

-

Scientist's Note: EDC activates the carboxylic acid to form a reactive intermediate. HOBt is added to suppress side reactions and improve coupling efficiency.

-

-

Amine Addition: Add this compound (137 mg, 1.0 mmol, 1.0 equiv) to the mixture, followed by the addition of DIPEA (0.35 mL, 2.0 mmol, 2.0 equiv).

-

Critical Consideration: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and maintain a basic pH for the reaction.

-

-

Reaction: Stir the reaction at room temperature for 6-18 hours. Monitor for completion by LC-MS.

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water (30 mL) and ethyl acetate (30 mL).

-

Extraction: Separate the layers. Wash the organic layer with 5% aqueous LiCl solution (2 x 15 mL) to remove residual DMF, followed by saturated aqueous NaHCO₃ (1 x 15 mL) and brine (1 x 15 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to afford the pure amide product.

Expected Outcomes and Data Interpretation

The synthesis of a small library of compounds using these protocols allows for the systematic evaluation of structure-activity relationships (SAR). By varying the aryl halide in Protocol 1 or the carboxylic acid in Protocol 2, researchers can probe how different substituents impact kinase inhibitory activity.

Hypothetical Screening Data:

The table below illustrates how data from a kinase inhibition assay (e.g., against CDK9, a known target for pyrimidine inhibitors) could be presented.[10]

| Compound ID | R-Group (Attached to -CH₂-NH-) | Protocol Used | CDK9 IC₅₀ (nM) |

| INH-001 | 4-Cyanophenyl | 1 | 85 |

| INH-002 | 3-Methoxyphenyl | 1 | 250 |

| INH-003 | 4-Trifluoromethylphenyl | 1 | 45 |

| INH-004 | (4-Methoxyphenyl)carbonyl | 2 | 120 |

| INH-005 | (Cyclohexyl)carbonyl | 2 | >1000 |

Data are for illustrative purposes only.

From this hypothetical data, a researcher could infer that electron-withdrawing groups on the phenyl ring (e.g., -CN, -CF₃) are favorable for CDK9 inhibition, while bulky aliphatic groups are detrimental. This iterative process of synthesis and biological testing is the cornerstone of modern drug discovery.

Conclusion

This compound is a powerful and strategic starting material for the synthesis of kinase inhibitors. The robust and versatile protocols provided herein for C-N bond formation enable the rapid assembly of chemically diverse compound libraries. By systematically modifying the periphery of this privileged scaffold, researchers can effectively navigate the complex landscape of the human kinome to discover novel, potent, and selective inhibitors for a range of therapeutic applications.

References

-

Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

-

RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

-

American Chemical Society. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1) stress pathway and CDK9. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). PI3K inhibitors with pyrimidine scaffold. ResearchGate. Available at: [Link]

-

PubMed. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. Available at: [Link]

-

MDPI. (n.d.). Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. MDPI. Available at: [Link]

-

PubMed. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. Available at: [Link]

-

PubMed. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. Available at: [Link]

-

ResearchGate. (2025). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ResearchGate. Available at: [Link]

-

National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. NIH. Available at: [Link]

-

PubMed. (2011). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. PubMed Central. Available at: [Link]

-

ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of... ResearchGate. Available at: [Link]

-

Frontiers. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers. Available at: [Link]

-

Organic Chemistry Portal. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. Organic Chemistry Portal. Available at: [Link]

-

National Institutes of Health. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. NIH. Available at: [Link]

-

National Center for Biotechnology Information. (2011). Synthesis and Reactivity of Unique Heterocyclic Structures en route to Substituted Diamines. PMC. Available at: [Link]

-

Bentham Science. (2020). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Bentham Science. Available at: [Link]

-

ResearchGate. (2025). Synthetic routes for N-arylation of carbazole derivatives and their applications as organic materials. ResearchGate. Available at: [Link]

Sources

- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]